molecular formula C5H12O2 B147393 2,4-Pentanediol CAS No. 625-69-4

2,4-Pentanediol

Cat. No.: B147393
CAS No.: 625-69-4
M. Wt: 104.15 g/mol
InChI Key: GTCCGKPBSJZVRZ-UHFFFAOYSA-N
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Description

2,4-Pentanediol, also known as 2,4-dihydroxypentane, is an organic compound with the molecular formula C5H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a five-carbon chain. This compound is known for its versatility and is used in various industrial and scientific applications.

Mechanism of Action

Target of Action

This compound is a type of diol, a class of chemicals that are often used in solvents, cosmetics, pharmaceuticals, and the polymer industry . .

Mode of Action

As a diol, it may interact with its targets through hydrogen bonding, given the presence of two hydroxyl (-OH) groups in its structure

Biochemical Pathways

Diols like 2,4-Pentanediol are often used in the synthesis of resins, polyesters, plasticizers, fibers, cosmetics, and pharmaceuticals . .

Pharmacokinetics

Its molecular weight is 104.1476 , which could influence its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a diol, it may have various effects depending on its application. For example, in the polymer industry, it could contribute to the formation of polyesters . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its boiling point is 471 K , suggesting that it is stable under normal environmental conditions but can evaporate at high temperatures. Other factors, such as pH or the presence of other chemicals, could also potentially influence its action and stability.

Biochemical Analysis

Biochemical Properties

2,4-Pentanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of chelated multinuclear complexes, indicating its potential to form stable interactions with metal ions . The compound’s hydroxyl groups allow it to participate in hydrogen bonding, which can influence the structure and function of proteins and enzymes it interacts with . Additionally, this compound can act as a solvent, facilitating the solubilization and stabilization of hydrophobic biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with proteins and enzymes can lead to changes in cellular activities, such as enzyme inhibition or activation . These interactions can impact cellular homeostasis and overall cell health .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, potentially leading to changes in their conformation and activity . This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . These molecular interactions can result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and interactions with biomolecules . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular activities and potential toxic effects . Studies have shown that high doses of this compound can cause adverse effects, such as enzyme inhibition and disruption of cellular homeostasis . It is important to determine the threshold levels for safe exposure to avoid toxic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility and ability to form hydrogen bonds enable it to be efficiently transported across cellular membranes and distributed to various cellular compartments . These interactions can affect the localization and accumulation of this compound within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the activity and function of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Pentanediol can be synthesized through the hydrogenation of acetylacetone using a modified Raney nickel catalyst. This method selectively produces the chiral diastereomer of this compound with high optical purity . The reaction conditions typically involve hydrogen gas and a temperature range conducive to the activity of the nickel catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of diacetone alcohol. This process involves the use of hydrogen gas and a suitable catalyst, such as nickel or palladium, under controlled temperature and pressure conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Pentanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes or alcohol derivatives.

    Substitution: Produces halogenated compounds or other substituted derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical reactivity and physical properties. Its ability to form chiral diastereomers and act as a hybrid ligand in complex formation sets it apart from other diols .

Properties

IUPAC Name

pentane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCGKPBSJZVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032878
Record name 2,4-Pentanediol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

625-69-4, 36402-52-5
Record name 2,4-Pentanediol
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Record name 2,4-Pentanediol
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Record name 2,4-PENTANEDIOL
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Record name Pentane-2,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-pentanediol?

A1: this compound has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.

Q2: Are there different stereoisomers of this compound? How are they distinguished?

A: Yes, this compound exists as three stereoisomers: (2R,4R)-, (2S,4S)-, and meso-2,4-pentanediol. These stereoisomers can be distinguished and separated by various methods, including chiral chromatography and selective acetalization. [, , , ]

Q3: What spectroscopic techniques have been used to characterize this compound?

A: Researchers have utilized nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to analyze the structure and conformation of this compound and its derivatives. [, ]

Q4: Can this compound be used in emulsion formulations?

A: Yes, this compound can be incorporated as a glycol component in cold-processed oil-in-water emulsions for dermatological applications. It contributes to emulsion stability and influences the final structure and properties of the formulation. []

Q5: What is the role of this compound in the synthesis of alkoxysilanes?

A: this compound can be reacted with silica sources like rice hull ash in a base-catalyzed depolymerization process. This reaction yields distillable spirocyclic alkoxysilanes, offering a potential alternative to energy-intensive carbothermal reduction methods for producing silicon-containing compounds. []

Q6: How is this compound employed in asymmetric synthesis?

A: Chiral this compound derivatives, particularly those forming 1,3,2-dioxaphosphorinanes, have been investigated as chiral auxiliaries in the asymmetric alkylation of α-aminomethyl-phosphonate derivatives. While diastereoselectivity remains moderate, these systems provide valuable insights into asymmetric induction in phosphonic acid analog synthesis. []

Q7: Can this compound be used to synthesize metal complexes?

A: Yes, deprotonated this compound can act as a "hybrid" ligand, displaying characteristics of both alkoxide and β-diketonate ligands. This allows it to form chelated multinuclear complexes with metals like aluminum and zirconium. These complexes have potential applications in materials science, for example, as precursors for metal oxides. []

Q8: Have computational methods been used to study reactions involving this compound?

A: Yes, ab initio molecular dynamics simulations based on density functional theory have been employed to investigate the stereoselective mechanism of this compound-tethered ketene-olefin [2+2] cycloadditions. These simulations provide insights into the reaction pathway and diastereoselectivity, revealing the influence of tether conformation and transition state stability on the stereochemical outcome. []

Q9: How do structural modifications of this compound derivatives impact their biological activity?

A: Studies on optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101), a calcium antagonist containing a this compound derived moiety, revealed that the absolute configuration at the 1,4-dihydropyridine ring primarily influences its calcium-antagonistic and hypotensive activities. Interestingly, the configuration of the 1,3,2-dioxaphosphorinane derived from this compound had a lesser impact. []

Q10: How can this compound and its isomers be separated and analyzed?

A10: Various techniques are employed to analyze this compound and its isomers. These include:

  • Gas chromatography (GC): Can separate and quantify different isomers, particularly when coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). [, ]
  • Liquid chromatography (LC): Often coupled with mass spectrometry (LC/MS) for enhanced sensitivity and selectivity. Derivatization with m-aminophenylboronate can further improve detection limits, especially for low molecular weight diols. []
  • High-performance liquid chromatography (HPLC): Offers high resolution and sensitivity for analyzing this compound and its derivatives, even in complex mixtures. []

Q11: Can this compound be used as a starting material for chemical synthesis?

A11: Yes, this compound serves as a valuable starting material and intermediate in various chemical transformations. Some key applications include:

  • Synthesis of cyclic acetals and ketals: this compound readily reacts with aldehydes and ketones to form cyclic acetals and ketals, respectively. These cyclic compounds are useful protecting groups for carbonyl functionalities and can be readily cleaved under specific conditions. [, , ]
  • Preparation of esters: this compound can be esterified with various carboxylic acids to yield diesters with applications as plasticizers, solvents, and intermediates in polymer synthesis. []
  • Formation of heterocycles: this compound can be incorporated into heterocyclic compounds like 1,3,2-dioxaborinanes, which have found use as reagents in organic synthesis, particularly in hydroboration and borylation reactions. []

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